N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
Overview
Description
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group, a fluorobenzamide moiety, and an amino-oxoethyl linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide typically involves a multi-step process:
Formation of the Intermediate Amine: The initial step involves the preparation of 3-chloro-4-methoxyaniline through the nitration of 3-chloroanisole followed by reduction.
Amide Bond Formation: The intermediate amine is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Oxidation: The final step involves the oxidation of the intermediate product to introduce the oxoethyl group, typically using an oxidizing agent like potassium permanganate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro group (if present in derivatives) or the carbonyl group, converting them to amines or alcohols, respectively.
Substitution: The chloro and fluoro substituents make the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles can replace these halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory research.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-chlorobenzamide
- N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-bromobenzamide
Uniqueness
Compared to its analogs, N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug development.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-23-14-7-6-10(8-12(14)17)20-15(21)9-19-16(22)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXEPPSVQVLBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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